molecular formula C7H2BrF5O B1376961 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene CAS No. 1417568-00-3

2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene

Cat. No.: B1376961
CAS No.: 1417568-00-3
M. Wt: 276.99 g/mol
InChI Key: MGSXSXJQGYMGIG-UHFFFAOYSA-N
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Description

2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromine atom at position 2, fluorine atoms at positions 1 and 3, and a trifluoromethoxy (-OCF₃) group at position 5. Its molecular formula is C₇H₂BrF₅O, with a molecular weight of 277.99 g/mol (calculated). The trifluoromethoxy group is a strong electron-withdrawing substituent, while the fluorine and bromine atoms further modulate electronic and steric properties. Such compounds are valuable intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .

Properties

IUPAC Name

2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSXSXJQGYMGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Bromination Procedure

  • Reagents : Bromine (Br2) or bromine sources, often with a Lewis acid catalyst such as iron(III) bromide (FeBr3) to facilitate electrophilic aromatic substitution.
  • Solvents : Non-polar or moderately polar solvents that dissolve starting materials well, such as dichloromethane or chloroform.
  • Temperature : Low temperatures (0 to 5 °C) are preferred to control regioselectivity and avoid polybromination.
  • Reaction Time : Typically several hours under stirring to ensure complete conversion.

Regioselectivity is directed by the electron-withdrawing fluorine atoms and trifluoromethoxy group, which influence the electrophilic substitution pattern favoring bromination at the 2-position relative to the trifluoromethoxy substituent.

Industrial Scale Considerations

  • Use of continuous flow reactors to maintain precise control over temperature, reactant feed rates, and mixing, enhancing yield and purity.
  • Strict control of reaction pressure and temperature to optimize bromination efficiency and minimize side reactions.
  • Application of advanced purification techniques such as crystallization, distillation under reduced pressure, and chromatography to isolate the target compound in high purity.
Parameter Typical Conditions Observed Yield (%) Notes
Bromination reagent Bromine (Br2), FeBr3 catalyst 75–90 Low temperature (0–5 °C) preferred
Solvent Dichloromethane, chloroform Ensures good solubility and control
Reaction temperature 0 to 5 °C Controls regioselectivity
Reaction time 2 to 6 hours Ensures full conversion
Purification Crystallization, distillation, chromatography High purity (>95%) achievable

The bromination proceeds via an electrophilic aromatic substitution mechanism:

  • The Lewis acid catalyst activates bromine, generating a more electrophilic bromonium species.
  • The aromatic ring, activated by the electron-withdrawing fluorine and trifluoromethoxy groups, directs bromination to the position ortho or para to these substituents, with steric and electronic factors favoring the 2-position.
  • The reaction avoids over-bromination by maintaining low temperature and controlled bromine addition.
  • Nucleophilic Aromatic Substitution (SNAr) : Introduction of bromine via substitution of a leaving group on a fluorinated aromatic precursor, although less common due to harsh conditions and possible side reactions.
  • Cross-coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to install bromine or trifluoromethoxy substituents, but typically more complex and costly.

Post-synthesis, the compound is purified by:

  • Washing with bicarbonate solution to remove acidic impurities.
  • Drying over anhydrous agents.
  • Distillation under reduced pressure or recrystallization to obtain pure product.

Characterization techniques include:

  • NMR Spectroscopy : ^19F NMR to confirm fluorine environments; ^1H NMR for aromatic protons.
  • GC-MS : To verify molecular ion peaks and fragmentation patterns.
  • HPLC : To assess purity (>95% purity achievable).
  • X-ray Crystallography (if crystals are obtainable) for definitive structural confirmation.
Step Reagents/Conditions Yield (%) Purification Method Notes
Starting material 1,3-Difluoro-5-(trifluoromethoxy)benzene Commercially available or synthesized
Bromination Br2, FeBr3 catalyst, 0–5 °C, DCM solvent 75–90 Crystallization, distillation Controlled addition of bromine
Workup Bicarbonate wash, drying, extraction Liquid-liquid extraction Removes acidic byproducts
Final purification Distillation under reduced pressure Distillation or chromatography Ensures high purity
  • The bromination of fluorinated and trifluoromethoxy-substituted benzenes is well-documented as a reliable route to 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene with good yield and regioselectivity.
  • Industrial processes emphasize the use of corrosion-resistant reactors (e.g., stainless steel or Monel) due to the presence of halogenated reagents and catalysts.
  • Recycling of excess bromine and catalysts is feasible, improving process sustainability.
  • The compound serves as a key intermediate for further functionalization in pharmaceutical and agrochemical syntheses.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to target specific biological pathways effectively. Notably, the presence of fluorine atoms enhances the drug-like properties of synthesized molecules, such as metabolic stability and membrane permeability. This has made it a focus in developing novel fluorinated pharmaceuticals that can improve therapeutic efficacy and reduce side effects .

Case Study: Synthesis of Antiviral Agents

A notable application includes its use in synthesizing antiviral agents. Researchers have explored the potential of 2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene as a precursor for compounds that inhibit viral replication. The incorporation of fluorinated groups has been shown to improve the pharmacokinetic properties of these agents, leading to more effective treatments.

Agricultural Chemicals

In agricultural chemistry, this compound is utilized in formulating agrochemicals, including herbicides and pesticides. Its chemical properties contribute to enhanced crop protection and yield. The unique reactivity of halogenated compounds allows for the development of effective formulations that can target specific pests while minimizing environmental impact .

Case Study: Development of Herbicides

Research has demonstrated that derivatives of this compound exhibit potent herbicidal activity against various weed species. These compounds have been optimized to enhance selectivity and reduce toxicity to non-target plants, showcasing the compound's utility in sustainable agriculture practices .

Material Science

The compound is also applied in material science for creating advanced materials such as polymers and coatings that require specific thermal and chemical stability. The incorporation of fluorinated groups can impart unique properties such as hydrophobicity and chemical resistance, making these materials suitable for demanding applications .

Case Study: Fluorinated Polymers

Studies have indicated that polymers derived from this compound exhibit improved mechanical properties and thermal stability compared to their non-fluorinated counterparts. These advancements are particularly relevant in industries requiring durable materials with specialized performance characteristics .

Environmental Monitoring

In environmental science, the compound is utilized in developing analytical methods for detecting and quantifying pollutants. Its chemical structure allows it to serve as a standard reference material in environmental assessments, contributing to compliance with safety regulations .

Case Study: Detection of Pollutants

Research has focused on using this compound as a marker for monitoring fluorinated pollutants in water sources. Its stability under environmental conditions makes it an ideal candidate for developing sensitive detection methods that can help address contamination issues.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene C₇H₂BrF₅O 277.99 Br (C2), F (C1, C3), -OCF₃ (C5) N/A
2-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 207.02 Br (C2), F (C3, C5), -CH₃ (C1)
2-Bromo-1,3-difluoro-5-iodobenzene C₆H₂BrF₂I 318.90 Br (C2), F (C1, C3), I (C5)
2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene C₇H₂BrCl₂F₃O 309.89 Br (C2), Cl (C1, C3), -OCF₃ (C5)
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene C₇H₂BrF₃INO₃ 411.90 Br (C1), I (C2), -NO₂ (C3), -OCF₃ (C5)

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy group (-OCF₃) in the target compound enhances ring deactivation compared to methyl (-CH₃) in 2-bromo-3,5-difluorotoluene, reducing electrophilic substitution reactivity . Chlorine substituents (as in 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene) increase molecular weight and polarizability compared to fluorine .

Molecular Weight Trends :

  • The iodine-substituted derivative (318.90 g/mol) has the highest molecular weight due to iodine’s atomic mass (127 g/mol), followed by the nitro- and iodine-containing compound (411.90 g/mol) .

Physicochemical Properties

Table 2: Physical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Density (g/cm³) Reference
2-Bromo-3,5-difluorotoluene 65 N/A 1.6
2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene N/A N/A N/A
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene N/A N/A N/A

Key Observations:

  • Boiling Points : 2-Bromo-3,5-difluorotoluene has a relatively low boiling point (65°C), likely due to its smaller molecular weight and less polar substituents .
  • Data Gaps: Limited data exist for other compounds, but higher molecular weights (e.g., 411.90 g/mol) suggest elevated melting/boiling points due to increased van der Waals forces .

Biological Activity

2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with significant potential in pharmaceutical chemistry due to its unique structural properties. The compound features a bromine atom, two fluorine atoms, and a trifluoromethoxy group attached to a benzene ring, which enhances its lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its pharmacological potential and applications in medicinal chemistry.

  • Molecular Formula : C7H2BrF5O
  • Molecular Weight : Approximately 276.99 g/mol

The presence of multiple fluorine atoms contributes to the compound's stability and reactivity, making it suitable for various chemical applications, including drug development and material science .

The biological activity of this compound can be attributed to the following factors:

  • Electrophilic Nature : The bromine atom acts as an electrophile, facilitating nucleophilic attacks in biological systems.
  • Electron-Withdrawing Effects : The trifluoromethoxy group enhances the electron-withdrawing character of the molecule, potentially affecting its interaction with biological targets.

Pharmacological Potential

Research has indicated that compounds with similar structures often exhibit significant biological activity. For instance, fluorinated compounds are known to improve drug-like properties such as metabolic stability and membrane permeability .

Case Studies

  • Fluorinated Drug Development : A study highlighted that the incorporation of trifluoromethyl groups in drug candidates often leads to enhanced potency and selectivity against specific biological targets. For example, drugs containing trifluoromethyl groups have shown increased inhibition of serotonin uptake compared to their non-fluorinated counterparts .
  • Antiparasitic Activity : Analogous compounds have demonstrated antiparasitic activity by inhibiting key enzymes involved in metabolic pathways of parasites. For instance, modifications in the chemical structure similar to those found in this compound have been linked to improved efficacy against malaria parasites .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Bromo-1,3-difluoro-benzeneC7H4BrF2Less fluorinated; simpler structureModerate activity
2-Fluoro-1,3-dichloro-5-(trifluoromethoxy)benzeneC7H2Cl2F4OContains chlorine instead of bromineEnhanced antibacterial properties
4-TrifluoromethylphenolC7H4F3OTrifluoromethyl group instead of trifluoromethoxySignificant neuroprotective effects

Q & A

Basic: What are the optimal synthetic routes for 2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, and how can regioselectivity be controlled?

Methodological Answer :
The synthesis typically involves sequential halogenation and functionalization of a benzene ring. A plausible route starts with 1,3-difluoro-5-(trifluoromethoxy)benzene, where bromination is achieved via electrophilic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C. Regioselectivity is influenced by the electron-withdrawing effects of the trifluoromethoxy (-OCF₃) and fluorine groups, which direct bromination to the para position relative to the -OCF₃ group . Alternative methods include Ullmann coupling or nucleophilic aromatic substitution (SNAr) for bromine introduction, but reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like di-brominated derivatives .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer :
Purity is assessed via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm, using acetonitrile/water (70:30 v/v) as the mobile phase. Structural confirmation requires multinuclear NMR:

  • ¹⁹F NMR identifies the trifluoromethoxy group (δ ≈ -55 to -58 ppm) and fluorine substituents.
  • ¹H NMR reveals aromatic protons (δ ≈ 6.8–7.5 ppm) and coupling patterns confirming substitution positions.
  • GC-MS (EI mode) verifies molecular ion peaks (m/z ≈ 292 for C₇H₂BrF₅O) and fragmentation patterns. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive confirmation .

Advanced: What strategies mitigate decomposition or side reactions during functionalization of the trifluoromethoxy group?

Methodological Answer :
The trifluoromethoxy group is sensitive to hydrolysis under acidic/basic conditions. To preserve stability:

  • Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar).
  • Avoid strong bases (e.g., LDA) unless necessary; instead, employ mild bases like K₂CO₃ for SNAr reactions.
  • Monitor reaction progress via TLC to terminate before decomposition. For example, in Suzuki-Miyaura coupling, Pd(PPh₃)₄ and low temperatures (40–60°C) minimize side reactions .

Advanced: How do steric and electronic effects influence cross-coupling reactions with this substrate?

Methodological Answer :
The electron-withdrawing -OCF₃ and fluorine groups deactivate the aromatic ring, requiring activated catalysts for cross-coupling. For example:

  • Buchwald-Hartwig amination : Use XPhos Pd G3 catalyst with Cs₂CO₃ in toluene at 100°C to overcome low reactivity.
  • Suzuki coupling : Electron-deficient aryl bromides require Pd(OAc)₂ with SPhos ligand and elevated temperatures (80–100°C). Steric hindrance from the 1,3-difluoro substituents slows transmetallation; microwave-assisted synthesis can accelerate kinetics .

Advanced: How can contradictory data on reaction yields in halogen-exchange reactions be resolved?

Methodological Answer :
Discrepancies in yields often arise from trace moisture or competing pathways. Systematic troubleshooting includes:

  • Solvent drying : Molecular sieves or distillation for THF/DMF.
  • Catalyst screening : Compare Pd₂(dba)₃ vs. CuI in Ullmann-type reactions.
  • Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to identify intermediates. For example, competing C-F activation vs. C-Br bond cleavage in Pd-catalyzed reactions can be minimized by lowering Pd loading to 2 mol% .

Advanced: What are the applications of this compound in designing liquid crystals or OLED materials?

Methodological Answer :
The strong electron-withdrawing -OCF₃ group enhances charge transport properties. Applications include:

  • Liquid crystals : Incorporate into tolane or biphenyl cores to lower melting points and improve nematic phase stability.
  • OLED emitters : Functionalize with iridium complexes (e.g., Ir(ppy)₃) via bromine-ligand exchange for blue-emitting layers. The fluorine atoms reduce intermolecular π-π stacking, enhancing luminescence efficiency .

Advanced: How does the compound’s solubility profile impact formulation in catalytic studies?

Methodological Answer :
The compound is highly lipophilic (logP ≈ 3.8) with low water solubility (<0.1 mg/mL). For homogeneous catalysis:

  • Use polar aprotic solvents (DMF, DMSO) or binary mixtures (THF:H₂O, 9:1).
  • Sonication or heating (50–60°C) improves dissolution. For nanoparticle catalysis, immobilize on SiO₂ or TiO₂ supports via Br-π interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene

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